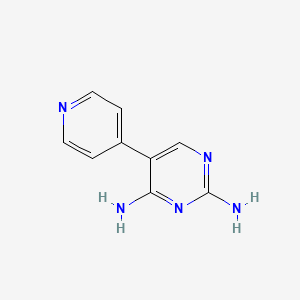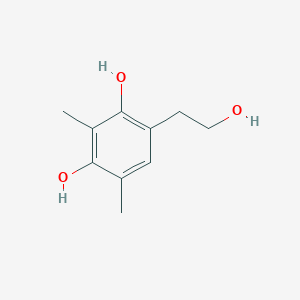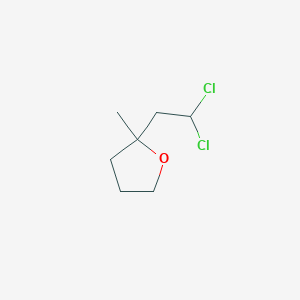![molecular formula C13H25NO2 B14337132 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine CAS No. 105854-27-1](/img/structure/B14337132.png)
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine is an organic compound with the molecular formula C13H25NO2 It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine typically involves the reaction of cyclopentanol with an appropriate alkylating agent to form the cyclopentyloxy group. This intermediate is then reacted with an isocyanate derivative to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidine ring into amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and various substituted oxazolidine derivatives.
科学研究应用
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 5-[(Cyclopentyloxy)methyl]-2-methoxyaniline
- 4-Aminocoumarin derivatives
Comparison
Compared to similar compounds, 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine is unique due to its specific structural features, such as the presence of both cyclopentyloxy and oxazolidine groups
属性
| 105854-27-1 | |
分子式 |
C13H25NO2 |
分子量 |
227.34 g/mol |
IUPAC 名称 |
5-(cyclopentyloxymethyl)-3-(2-methylpropyl)-1,3-oxazolidine |
InChI |
InChI=1S/C13H25NO2/c1-11(2)7-14-8-13(16-10-14)9-15-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |
InChI 键 |
SGVDEZQWQARJLD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CC(OC1)COC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/no-structure.png)
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)

![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)

